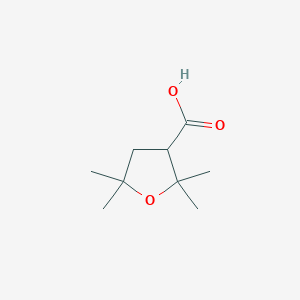
2,2,5,5-Tetramethyloxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyloxolane-3-carboxylic acid is a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen . It has been synthesized from readily available and potentially renewable feedstocks .
Synthesis Analysis
The compound is easily prepared by the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts . Zeolites have been shown to be particularly high yielding , but sulfuric acid can also be used .Molecular Structure Analysis
The molecular structure of this compound is C9H16O3 . The absence of hydrogen atoms adjacent to the oxygen means that it does not form peroxides, unlike other common ethers such as tetrahydrofuran, diethyl ether, and CPME .Chemical Reactions Analysis
This compound reacts with benzene in the presence of triflic acid to form 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene . This and other similar reactions can be used for the selective preparation of derivatives of naphthalene, anthracene, and tetracene, and other fused-ring aromatic hydrocarbons .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.22 . It is a powder at room temperature . It exhibits similar solvent properties to common hydrocarbon solvents, particularly toluene .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Structural Analysis
The spin label amino acid TOAC (a related compound to 2,2,5,5-Tetramethyloxolane-3-carboxylic acid) has been used extensively in peptide synthesis and structural analysis. Its incorporation into peptides via a peptide bond has provided valuable insights into peptide backbone dynamics, secondary structure, and interactions with membranes. Techniques such as EPR spectroscopy, X-ray crystallography, and NMR have been employed to study TOAC-labeled peptides, shedding light on their orientation in membranes and interactions with proteins and nucleic acids (Schreier et al., 2012).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as those derived from this compound, play a crucial role in biocatalysis. They have been found to inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at sub-optimal concentrations. Understanding the mechanisms of inhibition, which include damage to cell membranes and internal pH decrease, can guide metabolic engineering strategies to improve microbial robustness and industrial performance (Jarboe et al., 2013).
Environmental Remediation
The reduction of Cr(VI) to Cr(III) mediated by environmentally relevant carboxylic acids demonstrates the potential of such compounds for environmental remediation. Carboxylic acids act through coordination with metals or Cr species and electron donation, showing promise for treating Cr(VI)-contaminated waters/sites. However, challenges remain in applying these processes to natural attenuation and industrial effluents remediation (Jiang et al., 2019).
Wirkmechanismus
Mode of Action
It is known that the compound is a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen . This unique structure may influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound can react with benzene in the presence of triflic acid to form 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene . This suggests that it may interact with aromatic hydrocarbons and potentially influence associated biochemical pathways.
Action Environment
The action of 2,2,5,5-Tetramethyloxolane-3-carboxylic acid can be influenced by environmental factors. For instance, it has been shown that the compound undergoes photolysis by UV; in aqueous solution, the products are mainly methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran . This suggests that light exposure and solvent environment can influence the compound’s action, efficacy, and stability.
Safety and Hazards
The compound is classified as a highly flammable liquid and vapour and is harmful if swallowed . It is also suspected of damaging fertility and the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
2,2,5,5-Tetramethyloxolane-3-carboxylic acid has been demonstrated as a non-polar solvent in research chemistry, having similar properties to toluene . It is a promising “green” solvent replacement for toluene . Its future use may be influenced by its predicted low toxicity and the fact that it is synthesized from readily available and potentially renewable feedstocks .
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-6(7(10)11)9(3,4)12-8/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJAOWNKAECIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2831984.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2831985.png)
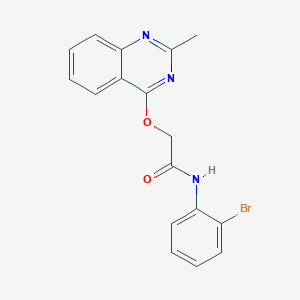

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2831989.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2831990.png)


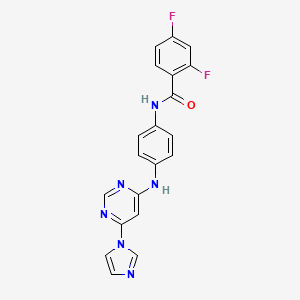
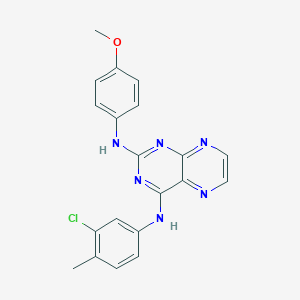

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)
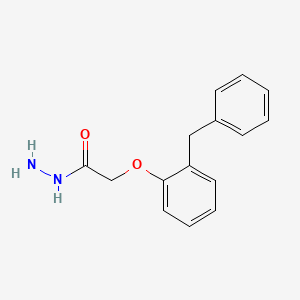
![N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methoxybenzamide](/img/structure/B2832006.png)